

Technical Guide: Tipranavir-d4 Chemical Structure and Properties[1]

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Compound of Interest

Compound Name: *Tipranavir-d4*

Cat. No.: *B563053*

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Executive Summary

Tipranavir-d4 is the deuterated analog of Tipranavir, a non-peptidic protease inhibitor (NPPI) used in the treatment of HIV-1.[1] In drug development and clinical pharmacology, **Tipranavir-d4** serves as the gold-standard Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Its physicochemical identity—specifically the incorporation of four deuterium atoms—allows it to co-elute with the analyte while providing a distinct mass spectral signature, thereby compensating for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structure

Core Identification Data

Property	Specification
Chemical Name	Tipranavir-d4
IUPAC Name	N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
CAS Number	1217819-15-2
Molecular Formula	C ₃₁ H ₂₉ D ₄ F ₃ N ₂ O ₅ S
Molecular Weight	606.71 g/mol (vs. 602.67 g/mol for unlabeled Tipranavir)
Isotopic Purity	Typically ≥ 99% deuterated forms (d1-d4)
Appearance	White to off-white solid

Structural Analysis

Tipranavir is structurally unique among protease inhibitors; it is a dihydropyrone sulfonamide rather than a peptide mimetic. This structure allows it to bind flexibly to the HIV protease active site, maintaining efficacy against multi-drug-resistant virus strains.

- **The Deuterium Label:** In **Tipranavir-d4**, the four deuterium atoms are typically located on the propyl side chain attached to the dihydropyrone ring (specifically the 1,1,2,2-tetradeuteriopropyl position).
- **Structural Impact:** The substitution of Hydrogen (H) with Deuterium (D) increases the molecular weight by 4 Daltons. Because deuterium has a slightly shorter bond length and lower vibrational energy than hydrogen, **Tipranavir-d4** may exhibit a marginally shorter retention time in Reverse Phase HPLC (the "isotope effect"), though this is often negligible in modern UPLC applications.

Bioanalytical Application: LC-MS/MS Protocol

The primary application of **Tipranavir-d4** is as an Internal Standard in regulated bioanalysis (PK/PD studies, TDM).

Mechanism of Error Correction

In LC-MS/MS, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids or salts) can severely distort quantitative data.[1]

- Why d4? Unlike structural analogs (e.g., analogs of other protease inhibitors), **Tipranavir-d4** shares virtually identical chromatographic properties and ionization efficiency with Tipranavir. [1]
- Result: If the signal for Tipranavir is suppressed by 20% due to a matrix interferent, the signal for **Tipranavir-d4** will also be suppressed by ~20%. The Area Ratio (Analyte/IS) remains constant, ensuring accuracy.

Mass Spectrometry Parameters

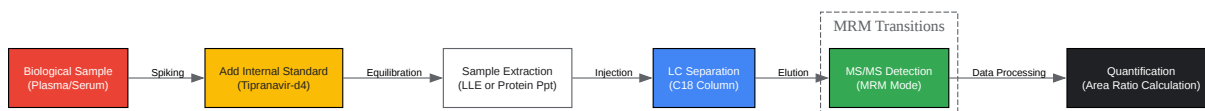
Researchers must tune the Triple Quadrupole (QqQ) mass spectrometer to monitor specific Mass-to-Charge (m/z) transitions.

Compound	Polarity	Precursor Ion (Q1)	Product Ion (Q3)*	Collision Energy (Typical)
Tipranavir	Positive ESI	603.2 [M+H] ⁺	411.1	20–30 eV
Tipranavir-d4	Positive ESI	607.2 [M+H] ⁺	415.1	20–30 eV

*Note: The Product Ion m/z 411 corresponds to a fragment retaining the propyl group. Consequently, the d4 variant (with the labeled propyl group) will shift the product ion by +4 Da to m/z 415. Always verify fragmentation experimentally.

Workflow Visualization

The following diagram illustrates the standard workflow for processing human plasma samples using **Tipranavir-d4**.



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Caption: Figure 1. Bioanalytical workflow for Tipranavir quantification. The Internal Standard (**Tipranavir-d4**) is added prior to extraction to normalize all subsequent variability.

Handling and Stability Protocols

To ensure scientific integrity, the handling of the reference standard must follow strict protocols to prevent degradation or isotopic scrambling.

Solubility and Reconstitution

- Primary Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1]
- Secondary Solvent: Ethyl Acetate (useful for Liquid-Liquid Extraction workflows).[1]
- Water Solubility: Practically insoluble.[2] Do not attempt to dissolve directly in aqueous buffers.

Preparation of Working Solutions

- Stock Solution (1 mg/mL): Dissolve 1 mg of **Tipranavir-d4** in 1 mL of Methanol. Sonicate briefly if necessary. Store at -20°C.
- Working Internal Standard (WIS): Dilute the Stock Solution with 50:50 Methanol:Water to a concentration of ~500 ng/mL (or matched to the expected mid-range concentration of the analyte curve).
- Daily Use: Keep WIS on ice during sample preparation. Discard unused WIS after 24 hours to prevent concentration drift due to solvent evaporation.

Stability Profile

- Solid State: Stable for ≥ 2 years at -20°C if protected from light and moisture.[1]
- Solution State: Stable in Methanol for at least 1 month at -20°C .
- Light Sensitivity: Tipranavir is sensitive to UV light. Amber glassware is mandatory for all stock and working solutions.

References

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Sources

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